2,3,3,4,4,4-Hexafluoro-2-(pentafluoroethyl)butanoyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,3,4,4,4-Hexafluoro-2-(pentafluoroethyl)butanoyl fluoride is a chemical compound with the molecular formula C₆F₁₂O. It is known for its high fluorine content, which imparts unique chemical properties such as high thermal stability and resistance to chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3,4,4,4-Hexafluoro-2-(pentafluoroethyl)butanoyl fluoride typically involves the fluorination of precursor compounds. One common method is the electrochemical fluorination of sulfolane, which produces a variety of fluorinated compounds .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar fluorination techniques under controlled conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
2,3,3,4,4,4-Hexafluoro-2-(pentafluoroethyl)butanoyl fluoride can undergo several types of chemical reactions, including:
Substitution Reactions: Where fluorine atoms can be replaced by other substituents.
Hydrolysis: Reaction with water to form corresponding acids and alcohols.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong bases like potassium hydroxide and acids like sulfuric acid. Reaction conditions often involve elevated temperatures and controlled environments to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis can produce perfluorobutanesulfonic acid and other fluorinated by-products .
Wissenschaftliche Forschungsanwendungen
2,3,3,4,4,4-Hexafluoro-2-(pentafluoroethyl)butanoyl fluoride has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of other fluorinated compounds.
Biology: Potential use in studying the effects of fluorinated compounds on biological systems.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2,3,3,4,4,4-Hexafluoro-2-(pentafluoroethyl)butanoyl fluoride involves its interaction with molecular targets through its highly electronegative fluorine atoms. These interactions can disrupt normal molecular functions, leading to various chemical and biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,3,3,4,4,4-Heptafluoro-1-butanol: Another fluorinated compound with similar properties but different applications.
Propanoyl fluoride, 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy]: A compound with a similar structure but different reactivity and applications.
Uniqueness
2,3,3,4,4,4-Hexafluoro-2-(pentafluoroethyl)butanoyl fluoride is unique due to its specific arrangement of fluorine atoms, which imparts distinct chemical properties such as high thermal stability and resistance to chemical reactions .
Eigenschaften
CAS-Nummer |
61340-75-8 |
---|---|
Molekularformel |
C6F12O |
Molekulargewicht |
316.04 g/mol |
IUPAC-Name |
2,3,3,4,4,4-hexafluoro-2-(1,1,2,2,2-pentafluoroethyl)butanoyl fluoride |
InChI |
InChI=1S/C6F12O/c7-1(19)2(8,3(9,10)5(13,14)15)4(11,12)6(16,17)18 |
InChI-Schlüssel |
NRCXZICNVUUVCI-UHFFFAOYSA-N |
Kanonische SMILES |
C(=O)(C(C(C(F)(F)F)(F)F)(C(C(F)(F)F)(F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.